4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one
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Overview
Description
4,5-Dihydro-1H-cyclopenta[c]pyrazol-6-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one can be achieved through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes can be used to prepare pyridylchalcones. These chalcones can then be cyclized with hydrazine hydrate in acetic acid to afford the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4,5-Dihydro-1H-cyclopenta[c]pyrazol-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrazine hydrate for cyclization and acetic acid as a solvent. The major products formed from these reactions are typically derivatives of the original compound, such as N-acetyl derivatives .
Scientific Research Applications
4,5-Dihydro-1H-cyclopenta[c]pyrazol-6-one has several scientific research applications. It is used in the synthesis of biologically active molecules, which exhibit activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These properties make it a valuable scaffold for drug discovery and development. Additionally, its derivatives have been studied for their luminescent properties, making them useful in materials science .
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to exhibit kinase inhibitory activity, which suggests that they may interact with kinase enzymes and inhibit their activity . the exact molecular targets and pathways involved in its biological activities are not fully understood and require further research.
Comparison with Similar Compounds
4,5-Dihydro-1H-cyclopenta[c]pyrazol-6-one can be compared with other similar compounds, such as 4,5-dihydro-1H-pyrazole derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and properties . For instance, 4,5-dihydro-1H-pyrazole derivatives have been shown to exhibit antibacterial, antioxidant, analgesic, anti-inflammatory, and antimycobacterial activities . The presence of a pyridine core in some derivatives can increase bioavailability and enhance their biological activities .
Similar Compounds
- 4,5-Dihydro-1H-pyrazole derivatives
- 4,5-Dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one
- 1H-pyrazolo[3,4-b]quinolines
Properties
Molecular Formula |
C6H6N2O |
---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one |
InChI |
InChI=1S/C6H6N2O/c9-5-2-1-4-3-7-8-6(4)5/h3H,1-2H2,(H,7,8) |
InChI Key |
MACRZXBUTPTUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=NN2 |
Origin of Product |
United States |
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